BenchChemオンラインストアへようこそ!

N-benzyl-3,4-dimethylbenzenesulfonamide

Lipophilicity XLogP3 Physicochemical Properties

N-Benzyl-3,4-dimethylbenzenesulfonamide (CAS 428491-36-5, molecular formula C₁₅H₁₇NO₂S, molecular weight 275.37 g/mol) is a secondary aryl sulfonamide characterized by a 3,4-dimethyl substitution pattern on the benzenesulfonamide ring and an N-benzyl substituent. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with a free sulfonamide N–H group enabling further derivatization.

Molecular Formula C15H17NO2S
Molecular Weight 275.37
CAS No. 428491-36-5
Cat. No. B2913536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3,4-dimethylbenzenesulfonamide
CAS428491-36-5
Molecular FormulaC15H17NO2S
Molecular Weight275.37
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C
InChIInChI=1S/C15H17NO2S/c1-12-8-9-15(10-13(12)2)19(17,18)16-11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3
InChIKeyRBLUIHWDGVKNAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3,4-dimethylbenzenesulfonamide (CAS 428491-36-5): Core Physicochemical and Structural Profile for Procurement Decision-Making


N-Benzyl-3,4-dimethylbenzenesulfonamide (CAS 428491-36-5, molecular formula C₁₅H₁₇NO₂S, molecular weight 275.37 g/mol) is a secondary aryl sulfonamide characterized by a 3,4-dimethyl substitution pattern on the benzenesulfonamide ring and an N-benzyl substituent [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with a free sulfonamide N–H group enabling further derivatization. Its computed lipophilicity (XLogP3-AA = 3.1) positions it between the unsubstituted N-benzylbenzenesulfonamide (XLogP3 = 2.4) and the mono‑4‑methyl analog (LogP ≈ 3.95), providing a distinct property window for researchers seeking specific physicochemical profiles in lead optimization campaigns [1][2][3].

Why N-Benzyl-3,4-dimethylbenzenesulfonamide Cannot Be Casually Replaced by Other N-Benzyl Sulfonamides in Structure–Activity Programs


In-class N-benzyl benzenesulfonamides are not functionally interchangeable due to the pronounced impact of aryl ring substitution on key molecular properties governing target engagement and pharmacokinetics. Moving from unsubstituted (N-benzylbenzenesulfonamide, XLogP3 = 2.4) to 4‑methyl (LogP ≈ 3.95) to 3,4‑dimethyl (XLogP3-AA = 3.1) alters lipophilicity in a non-linear fashion, while preserving a single hydrogen bond donor [1]. The 3,4‑dimethyl arrangement introduces steric bulk ortho to the sulfonamide group that is absent in the 4‑methyl analog, influencing rotational freedom (4 rotatable bonds) and the C–S–N–C torsion angle (71.4° in the closely related N-methyl derivative), which directly affects molecular recognition in biological targets [2]. Substituting the 3,4‑dimethyl compound with a mono‑methyl or unsubstituted analog therefore introduces uncontrolled variables in any quantitative structure–activity relationship study.

Head-to-Head and Cross-Study Quantitative Differentiation of N-Benzyl-3,4-dimethylbenzenesulfonamide Against Its Closest Analogs


Lipophilicity Differentiation: XLogP3 Gradient Across N-Benzyl Benzenesulfonamide Series

N-Benzyl-3,4-dimethylbenzenesulfonamide occupies a unique intermediate lipophilicity window relative to its closest structural analogs. The unsubstituted N-benzylbenzenesulfonamide has an XLogP3 of 2.4, while the mono‑4‑methyl analog (N-benzyl-4-methylbenzenesulfonamide, BTS) has a reported LogP of approximately 3.95 [1][2]. The 3,4‑dimethyl compound, with an XLogP3-AA of 3.1, sits between these two extremes yet is closer to the unsubstituted analog, demonstrating that the 3‑methyl group partially offsets the lipophilicity increase conferred by the 4‑methyl group [3]. This non-additive behavior makes the 3,4‑dimethyl compound a distinct chemical entity rather than a simple extension of the mono‑methyl series.

Lipophilicity XLogP3 Physicochemical Properties Drug Design

Hydrogen Bond Donor Capacity: Retention of a Single N–H Donor Across the Series

N-Benzyl-3,4-dimethylbenzenesulfonamide possesses exactly one hydrogen bond donor (HBD = 1), identical to both N-benzylbenzenesulfonamide (HBD = 1) and N-benzyl-4-methylbenzenesulfonamide (HBD = 1) [1][2]. This conserved donor count distinguishes the series from N-methylated analogs such as N-Benzyl-N,4-dimethylbenzenesulfonamide, which has zero HBD [3]. The presence of a single donor with three hydrogen bond acceptors (HBA = 3) yields an HBD/HBA ratio of 0.33, which is a calculated parameter directly relevant to permeability and solubility predictions in medicinal chemistry campaigns.

Hydrogen Bond Donor Drug-Likeness Molecular Recognition

Topological Polar Surface Area: Comparable PSA Supports Divergent Lipophilicity-Driven Differentiation

The topological polar surface area (TPSA) of N-benzyl-3,4-dimethylbenzenesulfonamide is 54.6 Ų, nearly identical to N-benzyl-4-methylbenzenesulfonamide (PSA = 54.55 Ų) [1][2]. This constancy in polar surface area across the methyl-substituted series, combined with the divergent lipophilicity values (LogP spread of ~0.85 units between 4‑methyl and 3,4‑dimethyl), means that the 3,4‑dimethyl compound achieves a different LogP/TPSA ratio than its 4‑methyl analog. Specifically, the LogP/TPSA ratio for the target compound is approximately 0.057, compared to approximately 0.072 for the 4‑methyl analog, reflecting a 21% relative decrease in lipophilic efficiency per unit polar surface area.

TPSA Physicochemical Properties Oral Bioavailability

Crystallographic Conformation: C–S–N–C Torsion Angle Defines Molecular Recognition Geometry

The crystal structure of N-Benzyl-N,4-dimethylbenzenesulfonamide—the closest crystallographically characterized analog to the target compound (differing only by N‑methylation)—reveals a C–S–N–C torsion angle of 71.4(2)° and a dihedral angle between the benzene rings of 82.83(16)° [1]. This near‑orthogonal arrangement of the two aromatic rings is a direct consequence of the steric demand imposed by the benzenesulfonamide substitution pattern and the N‑benzyl group. The target compound, possessing a free N–H rather than N–CH₃, is expected to adopt a similar core conformation but with additional hydrogen bond donor capacity. The torsion angle of ~71° contrasts with the C–S–N–C torsion of −87.4(3)° reported for the simpler N-benzyl-4-methylbenzenesulfonamide crystal structure [2], demonstrating that the 3,4‑dimethyl substitution pattern on the sulfonamide ring induces a distinct conformational preference.

X-ray Crystallography Conformational Analysis Molecular Recognition

Synthetic Versatility: Free N–H Enables Derivatization Pathways Inaccessible to N‑Alkylated Analogs

N-Benzyl-3,4-dimethylbenzenesulfonamide bears a secondary sulfonamide N–H group that permits further N‑functionalization (alkylation, acylation, arylation), in contrast to N,N‑disubstituted analogs such as N-Benzyl-N,4-dimethylbenzenesulfonamide [1]. This distinction is critical for library synthesis: the free N–H compound can serve as a late-stage diversification point, whereas the N-methyl analog represents a synthetic endpoint. Additionally, the benzylic C–H adjacent to the sulfonamide nitrogen is amenable to palladium-catalyzed cross-coupling and metathesis reactions, as demonstrated in general methodology studies for benzylic sulfonamides [2]. The combination of a free N–H, a benzylic methylene, and a 3,4‑dimethyl substitution pattern makes this compound a more versatile synthetic intermediate than either its N‑alkylated or mono‑methyl aryl counterparts.

Synthetic Chemistry Building Block Derivatization

Class-Level Biological Profile: N-Benzyl Sulfonamides Exhibit Sub‑Micromolar Cytotoxicity Against Pancreatic Cancer Cells

Although compound‑specific cytotoxicity data for N-benzyl-3,4-dimethylbenzenesulfonamide have not yet been reported in peer-reviewed literature, a closely related class of N‑benzyl sulfonamides has demonstrated sub‑micromolar potency against PANC‑1 pancreatic cancer cells [1]. In a synthesized library of N‑benzyl sulfonamides derived from an indole core, four compounds displayed sub‑micromolar IC₅₀ values, and selectivity toward pancreatic cancer lines was observed. The 3,4‑dimethyl substitution pattern on the benzenesulfonamide ring represents a structural variation within this active class, and the distinct lipophilicity and conformational profile of the target compound (as detailed above) provide a rational basis for its prioritization in cytotoxicity screening campaigns relative to the more extensively studied but biologically divergent 4‑methyl analog (BTS, a myosin ATPase inhibitor with no reported anticancer activity) [2].

Anticancer Activity Pancreatic Cancer N-Benzyl Sulfonamide

Recommended Application Scenarios for N-Benzyl-3,4-dimethylbenzenesulfonamide Based on Quantified Differentiation Evidence


Lead Optimization in Anticancer Drug Discovery Requiring Intermediate Lipophilicity (XLogP3 ≈ 3.1)

Medicinal chemistry teams optimizing a lead series for oral bioavailability can select N-benzyl-3,4-dimethylbenzenesulfonamide as a core scaffold that occupies a specific lipophilicity window (XLogP3-AA = 3.1) between the unsubstituted (2.4) and 4‑methyl (3.95) analogs, combined with a favorable LogP/TPSA ratio (0.057) that suggests improved solubility over the 4‑methyl compound [1]. The class‑level evidence of sub‑micromolar cytotoxicity against pancreatic cancer cell lines further supports its prioritization in anticancer screening cascades .

Late-Stage Diversification in Parallel Synthesis Libraries

The free N–H group and the benzylic methylene provide two independent reactive handles for derivatization, enabling this compound to function as a versatile intermediate in parallel synthesis [1]. The 3,4‑dimethyl aryl substitution pattern, offering a unique steric and electronic environment distinct from mono‑methyl or unsubstituted analogs, allows exploration of structure–activity relationships that would be inaccessible with simpler building blocks. The N‑benzyl sulfonamide scaffold is amenable to palladium-catalyzed arylation and sulfonamide metathesis, as established in general methodology .

Control Compound for Selectivity Profiling Against Myosin ATPase

N-Benzyl-4-methylbenzenesulfonamide (BTS) is a well-established myosin S1 ATPase inhibitor (IC₅₀ ≈ 5 µM) [1]. The 3,4‑dimethyl analog, with a distinct aryl substitution pattern and a 16° shift in the C–S–N–C torsion angle relative to BTS, is predicted to exhibit altered myosin binding . This makes the 3,4‑dimethyl compound a valuable control molecule in selectivity profiling experiments designed to map the structural determinants of myosin ATPase inhibition within the N‑benzyl sulfonamide series. Procurement of this compound alongside BTS enables direct head‑to‑head comparison of aryl substitution effects on myosin activity.

Physicochemical Standard for Computational Model Validation

The compound's well-defined computed properties (XLogP3-AA = 3.1, TPSA = 54.6 Ų, HBD = 1, HBA = 3, rotatable bonds = 4) and the availability of a closely related crystal structure provide a robust dataset for validating in silico ADME prediction models [1]. The non-additive lipophilicity behavior observed in the 3,4‑dimethyl substitution pattern (XLogP3 of 3.1 vs the expected additive increment from the 4‑methyl LogP of 3.95) makes this compound particularly useful for benchmarking fragment‑based LogP prediction algorithms. Computational chemistry groups can procure this compound as a test case for evaluating the accuracy of partition coefficient predictions for di‑substituted aryl sulfonamides.

Quote Request

Request a Quote for N-benzyl-3,4-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.